![molecular formula C15H11N7 B256796 2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)
2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as JNK-IN-8, and it has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
JNK-IN-8 inhibits the activity of the JNK pathway by binding to the ATP-binding site of the JNK enzyme. This prevents the phosphorylation of downstream targets of the pathway, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
JNK-IN-8 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects. It has been proposed as a potential therapeutic strategy for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the JNK pathway, which is involved in neuronal apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of JNK-IN-8 is its specificity for the JNK pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, JNK-IN-8 has been shown to have limited solubility in aqueous solutions, which can make it difficult to use in some lab experiments. Additionally, the high cost of JNK-IN-8 can be a limiting factor for some researchers.
Direcciones Futuras
There are several future directions for research on JNK-IN-8. One area of interest is the potential use of JNK-IN-8 in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to explore the potential use of JNK-IN-8 in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for JNK-IN-8 could make it more accessible for use in scientific research.
Métodos De Síntesis
The synthesis of JNK-IN-8 involves several steps, including the reaction of 2-aminonicotinonitrile with 3-pyridinecarboxaldehyde to form 2-amino-4-(3-pyridyl)-3-cyanobutyronitrile. This intermediate is then reacted with 3-cyanopyridine-4-carboxylic acid to form JNK-IN-8. The final product is obtained through purification by recrystallization.
Aplicaciones Científicas De Investigación
JNK-IN-8 has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Inhibition of the JNK pathway has been proposed as a potential therapeutic strategy for cancer treatment, and JNK-IN-8 has been shown to have promising results in preclinical studies.
Propiedades
Nombre del producto |
2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile |
|---|---|
Fórmula molecular |
C15H11N7 |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
2-amino-4-(cyanomethyl)-6-(pyridin-3-ylmethylamino)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H11N7/c16-4-3-11-12(6-17)14(19)22-15(13(11)7-18)21-9-10-2-1-5-20-8-10/h1-2,5,8H,3,9H2,(H3,19,21,22) |
Clave InChI |
CWCZEXIJVWLPIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
SMILES canónico |
C1=CC(=CN=C1)CNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



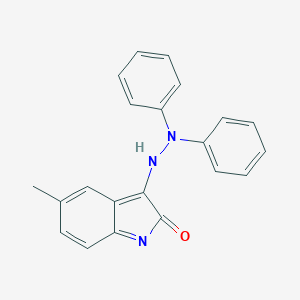
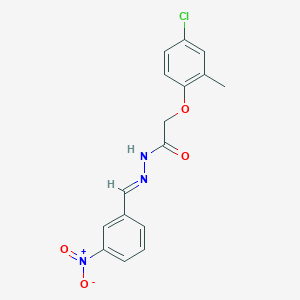
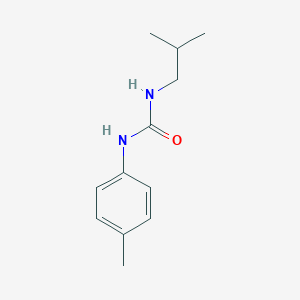
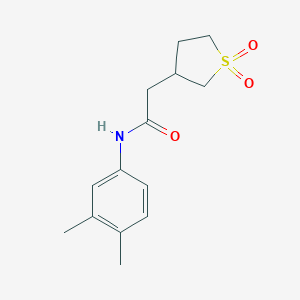
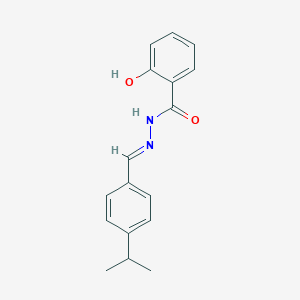
![1-(2-Furoyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B256727.png)
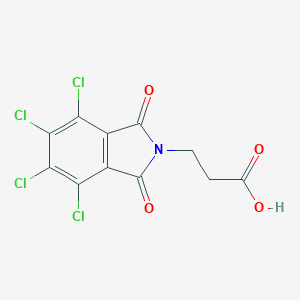
![N'-[(E)-(3-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B256730.png)
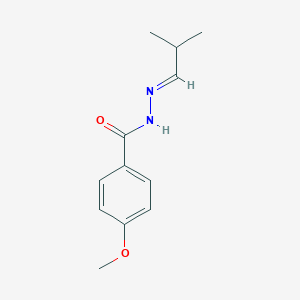
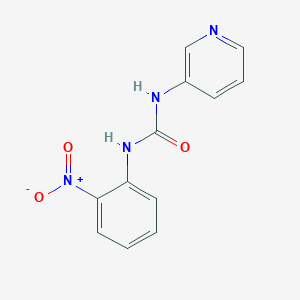
![N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256740.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)
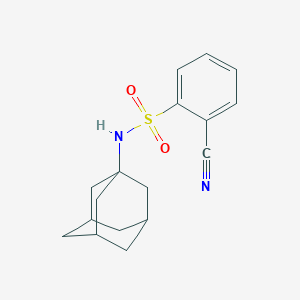
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)